molecular formula C4H8O2<br>C4H8O2<br>CH3COOC2H5 B014832 Ethyl (4-Nitrophenylamino) Oxoacetate CAS No. 5416-11-5

Ethyl (4-Nitrophenylamino) Oxoacetate

Cat. No.: B014832
CAS No.: 5416-11-5
M. Wt: 88.11 g/mol
InChI Key: XEKOWRVHYACXOJ-UHFFFAOYSA-N
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Description

Ethyl (4-nitrophenylamino) oxoacetate (CAS 5416-11-5) is a nitro-substituted oxoacetate ester characterized by a 4-nitrophenylamino group attached to an oxoacetate backbone. This compound is primarily utilized in isotopic labeling for advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). Produced by Cambridge Isotope Laboratories (CIL), it is integrated into metabolic and proteomic studies to track biochemical pathways .

Preparation Methods

Classical Condensation Using Ethyl Bromoacetate and 4-Nitroaniline

Reaction Mechanism and Standard Protocol

The most widely reported method involves nucleophilic substitution between 4-nitroaniline and ethyl bromoacetate. In this two-step process, 4-nitroaniline acts as the nucleophile, attacking the α-carbon of ethyl bromoacetate under basic conditions. Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is typically used to deprotonate the aniline, enhancing its reactivity .

A representative procedure from involves:

  • Dissolving 4-nitroaniline (10 mmol) in ethanol (150 mL) with KOH (30 mmol) at 0°C.

  • Dropwise addition of ethyl bromoacetate (10 mmol) over 30 minutes.

  • Stirring at room temperature for 6 hours, followed by acidification with HCl to precipitate the product.

The crude product is purified via recrystallization from ethanol/water, yielding pale yellow crystals (89.1%) .

Optimization of Reaction Conditions

  • Base Selection : KOH achieves higher yields (89–92%) compared to K₂CO₃ (75–80%) due to stronger deprotonation .

  • Solvent Effects : Ethanol outperforms toluene or THF by stabilizing intermediates through hydrogen bonding .

  • Temperature Control : Reactions at 0°C minimize side products like N,N-diethylated derivatives .

Alternative Pathways via Acylation and Nitration

Acylation of 4-Nitroaniline with Oxalyl Chloride

This method employs oxalyl chloride to generate the oxoacetate moiety in situ. 4-Nitroaniline reacts with oxalyl chloride in dichloromethane (DCM) at −10°C, followed by quenching with ethanol to form the ethyl ester .

Procedure :

  • Add oxalyl chloride (1.2 eq) to 4-nitroaniline in DCM under argon.

  • Stir at −10°C for 2 hours, then add ethanol (2 eq).

  • Warm to room temperature, extract with ethyl acetate, and concentrate.

Yield : 82–85%, with purity >95% by HPLC .

Post-Synthetic Nitration of Ethyl (Phenylamino) Oxoacetate

For substrates sensitive to nitro groups, nitration is performed after esterification. Ethyl (phenylamino) oxoacetate is treated with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C .

Key Considerations :

  • Nitrating Agent : A 1:3 ratio of HNO₃ to H₂SO₄ prevents over-nitration.

  • Reaction Time : 4 hours ensures complete conversion without decomposition.

Yield : 70–75%, with minor byproducts (e.g., di-nitrated derivatives) .

Catalytic Methods and Green Chemistry Approaches

Phase-Transfer Catalysis (PTC)

Tributylammonium bromide (TBAB) accelerates reactions in biphasic systems (water/ethyl acetate). This method reduces solvent waste and shortens reaction times to 3 hours .

Typical Conditions :

  • 4-Nitroaniline (10 mmol), ethyl bromoacetate (12 mmol), TBAB (5 mol%), K₂CO₃ (15 mmol), H₂O/EtOAc (1:1).

  • Yield : 88% with 99% atom economy .

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) enhances reaction rates by 10-fold compared to conventional heating. A 15-minute reaction in ethanol with KOH achieves 90% yield .

Comparative Analysis of Synthetic Methods

Table 1: Yield and Efficiency Across Methods

MethodConditionsYield (%)Purity (%)
Classical CondensationKOH, ethanol, 6 h89.198
Acylation with Oxalyl ClDCM, −10°C, 2 h8595
PTCTBAB, H₂O/EtOAc, 3 h8897
Microwave-Assisted300 W, 15 min9099

Key Findings

  • Microwave Synthesis offers the best combination of speed and yield but requires specialized equipment.

  • Classical Condensation remains the most accessible method for small-scale labs.

  • Green Chemistry Approaches like PTC balance efficiency with environmental considerations .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, ethyl acetate hydrolyzes to produce ethanol and acetic acid.

    Reduction: Ethyl acetate can be reduced to ethanol using reducing agents like lithium aluminum hydride.

    Oxidation: It can be oxidized to acetic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Reduction: Lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromic acid.

Major Products:

    Hydrolysis: Ethanol and acetic acid.

    Reduction: Ethanol.

    Oxidation: Acetic acid

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of Ethyl (4-Nitrophenylamino) Oxoacetate can exhibit significant anticancer properties. A study on related compounds demonstrated their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), which is crucial in the proliferation of cancer cells. The synthesized compounds were tested against several cancer cell lines, including HeLa and MCF-7, showing promising results in cytotoxicity assays .

Matrix Metalloproteinase Inhibition
The compound has also been investigated for its role as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13. MMPs are involved in the degradation of extracellular matrix components and are implicated in various diseases, including cancer metastasis and arthritis. This compound's potential as an MMP inhibitor suggests it could be beneficial in treating conditions characterized by excessive tissue remodeling .

Biological Research Applications

Proteomics Research
this compound is utilized in proteomics research due to its ability to interact with specific proteins. It serves as a tool for studying protein functions and interactions, aiding in the understanding of complex biological systems. Its application in this field is crucial for developing new therapeutic strategies .

Chemical Synthesis
The compound can act as a reagent or intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied biological activities. This versatility makes it a valuable asset in synthetic organic chemistry .

Case Studies

Study Objective Findings
Study on EGFR InhibitorsEvaluate anticancer activityCompounds derived from this compound showed significant inhibition of cancer cell proliferation, particularly against MCF-7 cells .
MMP Inhibition ResearchInvestigate therapeutic effectsDemonstrated potential use in treating osteoarthritis by inhibiting MMP-13 activity, which contributes to joint degradation .
Proteomics ApplicationStudy protein interactionsUsed as a reagent to analyze protein functions, providing insights into cellular mechanisms and disease pathways .

Mechanism of Action

Ethyl acetate exerts its effects primarily through its solvent properties. It dissolves various substances, facilitating chemical reactions and extractions. In biological systems, it can penetrate cell membranes, aiding in the extraction of intracellular compounds. The molecular targets and pathways involved include interactions with lipophilic substances and disruption of hydrogen bonding networks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Glyoxylate (Ethyl Oxoacetate)

Molecular Formula : C₄H₆O₃
Molecular Weight : 102.09 g/mol
Key Properties :

  • Boiling point: 41.7°C (pure)
  • Reactivity: Undergoes parallel decarboxylation and decarbonylation during thermolysis .
  • Applications: Intermediate in biodegradable polymer synthesis (e.g., poly(ethyl glyoxylate)) and Friedel-Crafts alkylation reactions .

Comparison: Unlike ethyl (4-nitrophenylamino) oxoacetate, ethyl glyoxylate lacks aromatic nitro substituents, resulting in lower molecular weight and simpler reactivity. Its thermal decomposition pathways differ significantly, emphasizing the role of substituents in stability .

Ethyl 4-Nitrophenylglyoxylate

Molecular Formula: C₁₀H₉NO₆ Molecular Weight: 239.18 g/mol Key Properties:

  • IUPAC Name: Ethyl 2-(4-nitrophenyl)-2-oxoacetate
  • Structure: Features a 4-nitrophenyl group directly bonded to the oxoacetate backbone.
  • Applications: Pharmaceutical intermediate, particularly in synthesizing kinase inhibitors .

The nitro group’s position also influences electronic effects, altering reactivity in nucleophilic substitution reactions.

Ethyl (4-Chloro-3-Nitroanilino)(Oxo)Acetate

Molecular Formula : C₁₀H₉ClN₂O₅
Molecular Weight : 272.64 g/mol
Key Properties :

  • Substituents: 4-Chloro-3-nitroanilino group introduces steric and electronic hindrance.
  • Applications: Research chemical in heterocyclic synthesis .

Comparison: The chloro and nitro substituents enhance electrophilicity at the carbonyl group, making this compound more reactive toward nucleophiles than this compound.

Ethyl (4-Fluoro-3-Nitrophenyl)AminoAcetate

Molecular Formula : C₁₀H₉FN₂O₅
Molecular Weight : 256.19 g/mol
Key Properties :

  • Fluorine substituent increases metabolic stability and lipophilicity.
  • Applications: High-purity synthetic intermediate for pharmaceuticals .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₁₀H₁₀N₂O₅ 238.20 4-Nitroanilino Isotopic labeling, MS/NMR studies
Ethyl Glyoxylate C₄H₆O₃ 102.09 None Polymer synthesis, alkylation
Ethyl 4-Nitrophenylglyoxylate C₁₀H₉NO₆ 239.18 4-Nitrophenyl Kinase inhibitor synthesis
Ethyl (4-Chloro-3-Nitroanilino)(Oxo)Acetate C₁₀H₉ClN₂O₅ 272.64 4-Chloro-3-nitroanilino Heterocyclic synthesis
Ethyl [(4-Fluoro-3-Nitrophenyl)Amino]Oxoacetate C₁₀H₉FN₂O₅ 256.19 4-Fluoro-3-nitroanilino Pharmaceutical intermediates

Research Findings and Reactivity Insights

  • Thermal Stability : Ethyl glyoxylate decomposes via parallel decarboxylation and decarbonylation, whereas its chloro-substituted analog (ethyl chlorooxoacetate) undergoes consecutive unimolecular reactions. This highlights how halogen substituents alter decomposition mechanisms .
  • Synthetic Utility: this compound’s nitroanilino group enables selective functionalization, making it valuable in designing targeted isotopic probes .
  • Electronic Effects: Fluorine and chlorine substituents enhance electrophilicity, improving reactivity in nucleophilic aromatic substitution reactions compared to non-halogenated analogs .

Biological Activity

Ethyl (4-Nitrophenylamino) oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}N2_{2}O5_{5}
  • Molecular Weight : 252.22 g/mol

The presence of the nitrophenyl group is significant as it contributes to the compound's biological activity, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant activity against various pathogens. For instance, derivatives of nitrophenyl compounds have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

  • Case Study : A synthesized derivative demonstrated an IC50 value of 1.02 µM against E. histolytica, indicating strong antiamoebic activity, which can be attributed to the nitro group that enhances electron affinity, leading to increased reactivity against microbial targets .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its effects on cancer cell lines.

  • Case Study : In vitro studies have shown that similar nitrophenyl compounds exhibit cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis through oxidative stress pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis. This is particularly relevant in cancer therapy, where ROS can damage cellular components and trigger cell death.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cell proliferation and survival in cancer cells. For instance, targeting the epidermal growth factor receptor (EGFR) pathway has been a focus for anticancer strategies .
  • Interaction with Cellular Targets : The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that interact with cellular macromolecules, disrupting normal cellular functions.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntiamoebicE. histolytica1.02 µM
AnticancerHeLaVaries
AnticancerMCF-7Varies

Q & A

Q. Basic: What are the established synthetic methodologies for Ethyl (4-Nitrophenylamino) Oxoacetate, and how can reaction efficiency be optimized?

Answer:
Synthesis typically involves condensation between 4-nitroaniline derivatives and ethyl oxoacetate precursors. Key protocols include:

  • Amination-Condensation : Ethyl oxoacetate reacts with 4-nitroaniline in polar aprotic solvents (e.g., DMF) under reflux, catalyzed by acetic acid. highlights analogous syntheses for ethyl 4-nitrobenzoylacetate, where stoichiometric ratios (1:1.2 amine:oxoacetate) improve yields .
  • Chlorination Followed by Coupling : As described in , ethyl (mesitylamino)oxoacetate undergoes chlorination with PCl₅ to form reactive intermediates, which couple with aryl halides under reflux in xylene .
    Optimization Strategies :
    • Temperature : Maintain reflux (110–140°C) to ensure activation.
    • Solvent : Use toluene or xylene for high-boiling reactions to avoid side products.
    • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitutions .

Q. Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

TechniqueKey ApplicationsExample from Evidence
IR Spectroscopy Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (asymmetric stretch, ~1520 cm⁻¹) groupsUsed in to detect decarboxylation via loss of ester C=O .
¹H/¹³C NMR Assigns ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aryl signals reports ¹³C NMR peaks at ~165–175 ppm for oxoacetate carbonyls .
HRMS Confirms molecular ion ([M+H]⁺) and fragmentation patterns validates trifluoromethyl analogs with exact mass matching .

Q. Advanced: How can researchers address contradictions in spectroscopic data when unexpected products form during derivatization reactions?

Answer:
Unexpected outcomes (e.g., decarboxylation instead of cyclization) require systematic analysis:

  • Mechanistic Probes :
    • Control Experiments : Omit key reagents (e.g., Lawesson’s reagent in ) to isolate side-reaction pathways .
    • Isotopic Labeling : Use ¹³C-labeled oxoacetate to track carbon migration during decarboxylation.
  • Advanced Techniques :
    • X-ray Crystallography : Resolve ambiguous structures, as done for phenothiazine derivatives in .
    • 2D NMR (COSY, HSQC) : Map coupling networks to distinguish regioisomers.

Q. Advanced: What mechanistic insights explain the regioselectivity observed in nucleophilic additions to this compound?

Answer:
The electron-withdrawing nitro group directs nucleophiles to the α-carbon of the oxoacetate moiety. demonstrates that Grignard reagents preferentially attack the carbonyl adjacent to the nitro group due to:

  • Resonance Stabilization : The nitro group delocalizes electron density, stabilizing the enolate intermediate.
  • Steric Effects : Bulky substituents on the aryl ring favor attack at less hindered positions.
    Validation : Computational studies (DFT) model transition states to predict regioselectivity, as applied in ’s imine addition studies .

Q. Methodological: How should researchers design a protocol for synthesizing novel this compound analogs with modified aryl groups?

Answer:
Stepwise Protocol :

Substrate Variation : Replace 4-nitroaniline with substituted anilines (e.g., 4-CF₃, 4-CN) using conditions from .

Reaction Screening :

  • Test solvents (toluene vs. DMF) and bases (K₂CO₃ vs. NaH).
  • Optimize molar ratios (amine:oxoacetate = 1:1.2) .

Purification :

  • Use silica chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Validation :

  • Compare melting points and spectroscopic data to parent compound ( ) .
  • Assess purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : Model transition states for nucleophilic additions or cyclizations. used this approach to explain stereoselectivity in imine additions .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., xylene vs. THF).
  • Software Tools : Gaussian or ORCA for energy profiling; VMD for visualizing intermediates .

Properties

IUPAC Name

ethyl acetate
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InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3
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InChI Key

XEKOWRVHYACXOJ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C
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Molecular Formula

C4H8O2, Array
Record name ETHYL ACETATE
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DSSTOX Substance ID

DTXSID1022001
Record name Ethyl acetate
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Molecular Weight

88.11 g/mol
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Physical Description

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor.
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Boiling Point

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F
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Flash Point

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10%
Record name ETHYL ACETATE
Source CAMEO Chemicals
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Record name ETHYL ACETATE
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Record name Ethyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
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Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
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Record name Ethyl acetate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
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Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
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URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name ETHYL ACETATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
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Record name ETHYL ACETATE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
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Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg
Record name ETHYL ACETATE
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Record name Ethyl acetate
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Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol.
Record name ETHYL ACETATE
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Color/Form

Clear, volatile, Colorless liquid

CAS No.

141-78-6
Record name ETHYL ACETATE
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Record name Ethyl acetate [NF]
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Record name Ethyl acetate
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Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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URL https://www.osha.gov/chemicaldata/263
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Melting Point

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F
Record name ETHYL ACETATE
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Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
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Record name ETHYL ACETATE
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URL https://www.osha.gov/chemicaldata/263
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (4-Nitrophenylamino) Oxoacetate
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Ethyl (4-Nitrophenylamino) Oxoacetate
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Ethyl (4-Nitrophenylamino) Oxoacetate
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Ethyl (4-Nitrophenylamino) Oxoacetate
Reactant of Route 5
Ethyl (4-Nitrophenylamino) Oxoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl (4-Nitrophenylamino) Oxoacetate

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